

Using acetophenone and phenylmagnesium bromide to make 1,1-Diphenylethanol

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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

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Application Notes and Protocols for the Synthesis of 1,1-Diphenylethanol

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group in an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of the tertiary alcohol, **1,1-diphenylethanol**, through the reaction of phenylmagnesium bromide with acetophenone.[1][3] Phenylmagnesium bromide is a commercially available Grignard reagent, often prepared in situ from bromobenzene and magnesium metal.[4][5] The resulting **1,1-diphenylethanol** is a white crystalline solid with applications in chemical research, including the study of alkoxyl radicals.

Principle and Stoichiometry

The synthesis is a two-step process. First, phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent. The Grignard reagent is highly sensitive to protic solvents like water and alcohol, which will quench the reagent to form benzene.[4][7] Therefore, all glassware and reagents must be scrupulously dry.[7][8] In the second step, acetophenone is added to the freshly prepared Grignard reagent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of



acetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield **1,1-diphenylethanol**.

Overall Reaction:

 $C_6H_5Br + Mg \rightarrow C_6H_5MgBr$

 $C_6H_5MgBr + C_6H_5(C=O)CH_3 \rightarrow (C_6H_5)_2C(OMgBr)CH_3$

 $(C_6H_5)_2C(OMgBr)CH_3 + H_3O^+ \rightarrow (C_6H_5)_2C(OH)CH_3 + Mg(OH)Br$

Data Presentation

Table 1: Reagents for Phenylmagnesium Bromide Preparation

Reagent	Molecular Weight (g/mol)	Moles	Mass (g)	Volume (mL)	Molar Equiv.
Magnesium Turnings	24.31	0.16	3.9	-	1.07
Bromobenze ne	157.01	0.17	26.6	17.7	1.13
Anhydrous Diethyl Ether	74.12	-	-	75	-
lodine	253.81	-	a few crystals	-	catalytic

Table 2: Reagents for 1,1-Diphenylethanol Synthesis



Reagent	Molecular Weight (g/mol)	Moles	Mass (g) / Volume (mL)	Molar Equiv.
Acetophenone	120.15	0.010	1.20 g (assuming 1 equiv)	1
Phenylmagnesiu m Bromide (1.0 M in THF)	181.31	0.018	18 mL	1.8
Anhydrous Diethyl Ether	74.12	-	as solvent	-
Dilute Hydrochloric Acid	36.46	-	for workup	-

Table 3: Physical Properties of 1,1-Diphenylethanol

Property	Value	
CAS Number	599-67-7	
Molecular Formula	C14H14O	
Molecular Weight	198.26 g/mol [5]	
Appearance	White to off-white powder or needles[6]	
Melting Point	77-81 °C[5][6][9][10]	
Boiling Point	155 °C at 12 mmHg[9]	

Experimental Protocols

Part 1: Preparation of Phenylmagnesium Bromide

• Glassware Preparation: All glassware (a 250 mL two-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried, for instance, in an oven

Methodological & Application





overnight, to prevent moisture contamination.[3][8] Assemble the apparatus and fit it with calcium chloride drying tubes.[8]

- Initiation of Grignard Reagent Formation: Place 3.9 g (0.16 mol) of magnesium turnings into the round-bottom flask.[8] Add a small crystal of iodine to activate the magnesium surface.[8]
- Addition of Bromobenzene: In the dropping funnel, prepare a solution of 17.7 mL (26.6 g, 0.17 mol) of dry bromobenzene in 75 mL of anhydrous diethyl ether.[8]
- Reaction Initiation: Add approximately 15 mL of the bromobenzene/ether solution to the
 magnesium turnings.[8] The reaction may need gentle warming to initiate. The
 disappearance of the iodine color and the appearance of a cloudy solution indicate the start
 of the reaction.[8]
- Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, the mixture should be a cloudy solution, and most of the magnesium should be consumed.

Part 2: Synthesis of 1,1-Diphenylethanol

- Preparation of Acetophenone Solution: In a separate dry flask, prepare a solution of acetophenone (1 equivalent) in anhydrous diethyl ether.
- Reaction with Grignard Reagent: Cool the phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add the acetophenone solution dropwise to the stirred Grignard reagent. A precipitate may form during the addition.[11]
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 25 minutes.[11]
- Workup: Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid to neutralize any remaining Grignard reagent and protonate the alkoxide.[11]
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.



- Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

Part 3: Purification of 1,1-Diphenylethanol

- Recrystallization: The crude **1,1-diphenylethanol** can be purified by recrystallization from a suitable solvent such as n-heptane.[6] Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to obtain the pure **1,1-diphenylethanol**.

Visualizations



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Caption: Experimental workflow for the synthesis of **1,1-Diphenylethanol**.



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